N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine
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Overview
Description
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is a complex organic compound that features a tetrazole ring substituted with a benzyloxy and bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine typically involves multiple steps. One common route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyl bromide, followed by a nucleophilic substitution reaction with a hydroxyl group.
Introduction of the bromobenzyl group: This step involves the bromination of a benzyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N1-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The benzyloxy and bromobenzyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The tetrazole ring may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
- N’-(2-(benzyloxy)-5-bromobenzylidene)hexadecanohydrazide
- N’-(1),N’-(9)-bis(2-(benzyloxy)-5-bromobenzylidene)nonanedihydrazide
Uniqueness
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of a tetrazole ring with benzyloxy and bromobenzyl groups. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H15BrN6O |
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Molecular Weight |
375.22 g/mol |
IUPAC Name |
1-N-[(5-bromo-2-phenylmethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H15BrN6O/c16-13-6-7-14(23-10-11-4-2-1-3-5-11)12(8-13)9-18-22-15(17)19-20-21-22/h1-8,18H,9-10H2,(H2,17,19,21) |
InChI Key |
JOGXFBCLFMQHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNN3C(=NN=N3)N |
Origin of Product |
United States |
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